6-Fluoro-5-methylquinolin-8-amine

C-F activation 8-aminoquinoline synthesis transition-metal-free coupling

Researchers screening 8-aminoquinoline libraries often face a gap between non-fluorinated scaffolds and the need for a versatile, site-selective synthetic handle. 6-Fluoro-5-methylquinolin-8-amine (CAS 1420793-06-1) bridges this gap with its unique C6-fluorine/C5-methyl dual-substitution pattern, enabling transition-metal-free C-N coupling without protecting the 8-NH₂ group. - Serves as a direct building block for antimalarial & antileishmanial hit expansion; parent 8-quinolinamines exhibit in vitro IC₅₀ values as low as 20 ng/mL against drug-resistant P. falciparum. - Single ¹⁹F NMR probe (MW 176.19) facilitates metabolic stability & lipophilicity profiling absent in non-fluorinated analogs. Supplied at 98% purity under ISO-certified quality systems with batch-to-batch consistency documentation.

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
Cat. No. B11910725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-5-methylquinolin-8-amine
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C2=C1C=CC=N2)N)F
InChIInChI=1S/C10H9FN2/c1-6-7-3-2-4-13-10(7)9(12)5-8(6)11/h2-5H,12H2,1H3
InChIKeyAQKQQFCTAQHGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-5-methylquinolin-8-amine Overview


6-Fluoro-5-methylquinolin-8-amine (CAS 1420793-06-1) is a fluorinated 8-aminoquinoline derivative characterized by a fluorine atom at position 6, a methyl group at position 5, and a primary amine at position 8 on the quinoline scaffold . This substitution pattern places it within a class of heterocyclic compounds extensively explored for antimalarial, antileishmanial, and antimicrobial activities, with 8-quinolinamines reported to exhibit in vitro antimalarial IC₅₀ values ranging from 20 to 4760 ng/mL against drug-sensitive and drug-resistant Plasmodium falciparum strains [1]. The compound is supplied at 98% purity under ISO-certified quality systems, supporting its use as a versatile intermediate in pharmaceutical R&D and medicinal chemistry .

Why 6-Fluoro-5-methylquinolin-8-amine Cannot Be Replaced


Substituent position and identity on the 8-aminoquinoline core critically modulate both biological activity and synthetic utility. Structure-activity relationship (SAR) studies of over 200 8-aminoquinolines demonstrated that fluorine substituents at position 5 favorably impact radical curative antimalarial activity, while methyl groups at positions 2 and 4 enhance potency [1]. The combination of a C6-fluorine and C5-methyl group, as found in 6-fluoro-5-methylquinolin-8-amine, is not replicated in common procurement alternatives such as 5-methylquinolin-8-amine (lacking the fluoro handle) or 6-fluoroquinolin-8-amine (lacking the methyl directing group). This dual-substitution pattern directly influences electronic properties, reactivity in nucleophilic aromatic substitution, and biological target engagement, making simple replacement without experimental validation scientifically unsound for both synthesis planning and biological screening [1].

6-Fluoro-5-methylquinolin-8-amine: Quantitative Evidence


Selective C–F Bond Activation

The C6-fluorine atom in 6-fluoro-5-methylquinolin-8-amine serves as a site-selective leaving group for transition-metal-free C–N coupling with arylamines, enabling direct synthesis of elaborated 8-aminoquinoline derivatives [1]. This reactivity is absent in 5-methylquinolin-8-amine. The methodology achieves moderate to good yields (typically 60–90%) for a range of fluoroquinoline substrates under mild conditions (toluene, hydride base, 80–110 °C) [1].

C-F activation 8-aminoquinoline synthesis transition-metal-free coupling

Physicochemical Differentiation

The incorporation of fluorine at C6 increases the molecular weight of 6-fluoro-5-methylquinolin-8-amine to 176.19 g/mol, an 11.4% increase over 5-methylquinolin-8-amine (MW 158.20 g/mol, CAS 85656-64-0) . This mass difference reflects the replacement of a hydrogen (1.008 Da) with fluorine (18.998 Da) and is accompanied by altered electronegativity, lipophilicity, and metabolic stability characteristic of fluorinated heterocycles.

molecular properties fluorine effect physicochemical profile

ISO-Certified Purity Specification

6-Fluoro-5-methylquinolin-8-amine is supplied at a certified purity of 98% (NLT 98%) under ISO-compliant quality systems , providing a defined benchmark for reproducible synthetic and biological experimentation. By comparison, generic listings for the non-fluorinated analog 5-methylquinolin-8-amine are offered at 97–98% purity but without explicit ISO certification documentation at some sources .

purity quality control ISO certification procurement

Anti-Infective Activity of 8-Quinolinamines

8-Quinolinamines as a structural class exhibit broad-spectrum anti-infective activities, with reported in vitro IC₅₀ ranges of 20–4,760 ng/mL against drug-sensitive P. falciparum D6 and 22–4,760 ng/mL against drug-resistant P. falciparum W2 strains [1]. Antifungal IC₅₀ values span 0.67–19.38 μg/mL across Candida and Cryptococcus species [1]. While direct data for 6-fluoro-5-methylquinolin-8-amine have not been separately published, its substitution pattern—combining a C5-methyl (favorable for antimalarial activity) and C6-fluoro group (associated with enhanced radical cure in SAR studies of 200 analogs [2])—positions it within the most active structural subspace of this pharmacophore class.

antimalarial antileishmanial antifungal antibacterial 8-quinolinamine

6-Fluoro-5-methylquinolin-8-amine Applications & Procurement


C–F Activation for Late-Stage Diversification

Research groups synthesizing 8-aminoquinoline-focused libraries can exploit the C6-fluorine as a site-selective leaving group for transition-metal-free C–N coupling, enabling efficient installation of aryl or heteroaryl amines without protecting the 8-NH₂ group. This synthetic strategy, demonstrated for fluoroquinolines under mild conditions (toluene, hydride base, 80–110 °C), is inaccessible with non-fluorinated counterparts such as 5-methylquinolin-8-amine .

Anti-Infective Screening Cascade Entry

Procurement for antimalarial, antileishmanial, or broad-spectrum antimicrobial screening programs is supported by the compound's alignment with the 8-quinolinamine pharmacophore, which has demonstrated IC₅₀ values as low as 20 ng/mL against drug-sensitive P. falciparum and 0.67 μg/mL against Cryptococcus neoformans across multiple analogs . The C5-methyl and C6-fluoro substituents are both individually associated with enhanced curative activity in primate malaria models, making this dual-substituted building block a rational selection for hit expansion and lead optimization .

Fluorinated Probe Development

Laboratories requiring fluorinated quinoline scaffolds for ¹⁹F NMR probe development, metabolic stability enhancement, or altered lipophilicity profiles benefit from the compound's defined molecular weight (176.19 g/mol) and single fluorine atom, offering a clean spectroscopic handle absent in 5-methylquinolin-8-amine (MW 158.20, no fluorine) . The 98% certified purity and ISO-compliant quality documentation further support its use in quantitative physicochemical assays where batch consistency is critical .

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